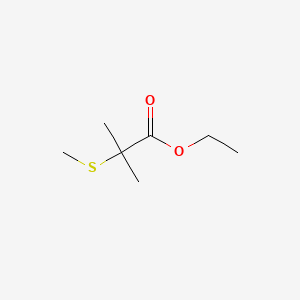

Ethyl 2-methyl-2-(methylthio)propionate

Description

Contextualization within Organosulfur Chemistry

Organosulfur chemistry is a broad field that investigates the synthesis and properties of organic compounds containing sulfur. wikipedia.org These compounds are ubiquitous in nature and play crucial roles in biological systems, from the amino acids cysteine and methionine to vital coenzymes and vitamins. wikipedia.orgnih.gov Organosulfur compounds are known for their diverse and often potent sensory characteristics, ranging from the pungent odors of thiols to the desirable flavors found in many foods. nih.govacs.org

Ethyl 2-methyl-2-(methylthio)propionate, as a thioether, is a member of one of the major structural classes of organosulfur compounds. wikipedia.org Thioethers are significant in various chemical contexts. They can serve as intermediates in organic synthesis, where the sulfur moiety can be further functionalized. nih.gov The sulfur atom in a thioether is a soft nucleophile, influencing its reactivity. The chemistry of thioethers has been a subject of study for over a century, with early methods for their synthesis dating back to the 19th century, often involving the reaction of alkyl halides with thiols. britannica.com

Significance as a Chemical Intermediate and Flavoring Agent

This compound holds a dual significance in the chemical industry. It is recognized as a chemical intermediate, a building block used in the synthesis of more complex molecules. thegoodscentscompany.com While specific, large-scale applications in the pharmaceutical or agrochemical industries are not widely documented in publicly available literature, the class of thioethers is integral to the synthesis of various bioactive molecules. nih.gov For instance, the thioether linkage is a key structural component in some pharmaceuticals.

Historical Development and Evolution of Research Focus

The study of simple organosulfur compounds like thioethers has a long history, with foundational synthetic methods being developed in the 19th century. britannica.com The initial focus was on understanding their basic chemical properties and reactions. The development of analytical techniques such as gas chromatography and mass spectrometry in the 20th century revolutionized flavor chemistry, allowing for the identification of trace volatile compounds that contribute significantly to the aroma of foods. acs.org This led to the discovery and characterization of numerous sulfur-containing flavor compounds, including esters like this compound.

The research focus on this and similar compounds has evolved from simple identification to a more nuanced understanding of their sensory properties and their formation in natural products and during food processing. acs.orgtandfonline.com Modern research often employs sophisticated analytical methods, such as gas chromatography-olfactometry (GC-O), to determine the specific contribution of individual compounds to a complex aroma. acs.org Furthermore, there is ongoing interest in developing efficient and sustainable methods for the synthesis of these valuable flavor ingredients. tandfonline.commdpi.com

Current State of the Art and Identified Research Gaps

The current state of the art for this compound is primarily centered on its application in the flavor and fragrance industry. thegoodscentscompany.comfrontiersin.org Chemical manufacturers continue to produce it as a specialty aroma chemical. Analytical methods for its detection and quantification are well-established, including techniques like high-performance liquid chromatography (HPLC). sielc.com

Furthermore, while the general flavor profile is known, more in-depth sensory studies could further elucidate the nuances of its contribution to different food matrices and its interaction with other flavor compounds. The exploration of novel, more sustainable synthetic routes for this and other sulfur-containing flavor compounds also remains an active area of research. tandfonline.commdpi.com There is a continuous drive in the flavor industry to find more efficient and environmentally friendly ways to produce these high-impact aroma chemicals.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-methyl-2-methylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-5-9-6(8)7(2,3)10-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLURSSXMQSLZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198036 | |

| Record name | Ethyl 2-methyl-2-(methylthio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49773-24-2 | |

| Record name | Ethyl 2-methyl-2-(methylthio)propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49773-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-2-(methylthio)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049773242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-methyl-2-(methylthio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methyl-2-(methylthio)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 2 Methyl 2 Methylthio Propionate

Chemo-selective Synthesis Strategies

Chemo-selective synthesis aims to react with a specific functional group in a molecule that contains multiple reactive sites. For a compound like Ethyl 2-methyl-2-(methylthio)propionate, which contains both an ester and a thioether functional group, chemo-selective strategies are paramount for achieving high yields and purity.

Esterification Pathways for Propanoic Acid Derivatives

The formation of the ethyl ester group is a primary consideration in the synthesis of the target molecule. This can be achieved either by esterifying the corresponding carboxylic acid or through a one-pot procedure combining esterification and alkylation.

One direct route is the Fischer esterification of 2-methyl-2-(methylthio)propanoic acid with ethanol (B145695). quora.com This acid-catalyzed reaction involves the condensation of the carboxylic acid and alcohol, with the removal of water to drive the equilibrium towards the ester product. quora.com

A more integrated approach involves a one-pot synthesis starting from a mercaptocarboxylic acid. google.com This method first involves the complete esterification of the mercaptoacid, driven to completion by the azeotropic removal of water. Following the formation of the intermediate mercaptoester, an alkylating agent is introduced, followed by the slow addition of a strong aqueous base. This controlled addition ensures that S-alkylation of the resulting mercaptide is favored over competing reactions like saponification of the ester group. google.com This process allows for the synthesis of alkyl (alkylthio) carboxylates in high yields without isolating the often noxious intermediate mercaptoesters. google.com

Table 1: Comparison of Esterification Strategies

| Method | Starting Material | Key Reagents | Core Principle | Reference |

|---|---|---|---|---|

| Fischer Esterification | 2-methyl-2-(methylthio)propanoic acid | Ethanol, Acid Catalyst | Acid-catalyzed condensation reaction. | quora.com |

| One-Pot Esterification/Alkylation | Mercaptocarboxylic acid | Alcohol, Alkylating Agent, Base | Sequential esterification and S-alkylation in a single vessel. | google.com |

Thioether Formation via Nucleophilic Substitution or Oxidation

The introduction of the methylthio group (-SMe) at the α-position of the propionate (B1217596) backbone is a critical step. A common and effective method is the nucleophilic substitution (SN2) reaction. This pathway typically involves an ethyl 2-halo-2-methylpropionate, such as Ethyl 2-bromo-2-methylpropionate, as the electrophile. nih.gov

Thiols and their corresponding thiolates are excellent nucleophiles, often more so than their alcohol or alkoxide counterparts due to the higher polarizability of the sulfur atom. chemistrysteps.comyoutube.com In this context, a methylthiolate source, such as sodium thiomethoxide (NaSMe), can be reacted with Ethyl 2-bromo-2-methylpropionate. The thiolate anion displaces the bromide ion in an SN2 fashion to form the C-S bond, yielding the final product. The rate of this SN2 reaction is generally enhanced with a stronger nucleophile, a characteristic well-exhibited by thiolates. utdallas.edu

Another approach involves the reaction of β-keto esters with sodium S-organyl sulfurothioates (Bunte salts) under basic conditions. This method can selectively produce α-organylthio esters through a C-C bond cleavage mechanism. nih.gov While not a direct substitution, it represents an alternative pathway to α-thio functionalized esters. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer high atom economy and procedural simplicity. While a specific MCR for this compound is not extensively documented, a plausible strategy can be devised based on established principles.

For instance, photocatalytic methods have enabled three-component couplings of aldehydes, alkenes or alkynes, and elemental sulfur to generate thioesters. organic-chemistry.org A hypothetical MCR for the target compound could involve the reaction of an appropriate ketene (B1206846) acetal (B89532) (derived from ethyl isobutyrate), a methylthiolating agent, and a suitable catalyst in a one-pot process. The development of such a reaction would be a novel and efficient route to this class of compounds.

Catalytic Methods in Synthesis

Catalysis offers pathways to enhance reaction rates, improve selectivity, and operate under milder conditions. Both homogeneous and heterogeneous catalytic systems can be applied to the synthesis of this compound.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity. Ruthenium-based pincer complexes, for example, have been shown to be effective homogeneous catalysts for the hydrogenation of esters to alcohols. elsevierpure.comresearchgate.net While this is a reduction, it demonstrates the ability of such catalysts to interact with and activate ester functionalities.

More pertinent to the synthesis of the target compound, palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C and C-heteroatom bonds. For example, the coupling of aryl halides with ester enolates to produce α-aryl esters can be mediated by palladium complexes. google.comgoogle.com A similar strategy could be envisioned for C-S bond formation, where a palladium or nickel catalyst facilitates the coupling between an enolate derived from ethyl isobutyrate and an electrophilic methylthio source.

Table 2: Examples of Homogeneous Catalysis in Ester Functionalization

| Catalyst Type | Reaction | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Ruthenium PNN complex | Ester Hydrogenation | Various esters | High yields under neutral conditions. | elsevierpure.com |

| Palladium/t-Bu3P | α-Arylation | Aryl halide, Ketene Acetal | Forms C-C bond at the α-position of an ester. | google.comgoogle.com |

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their removal and recycling, aligning with the principles of green chemistry.

A notable example is the use of simple iron(III) chloride (FeCl₃) as a recyclable heterogeneous catalyst for the synthesis of thioesters from acid chlorides and thiols. tudelft.nl This solvent-free method proceeds at room temperature with high selectivity and conversion, demonstrating a practical approach for the thioesterification step. tudelft.nl

For thioether formation, metal-free dehydrative methods using recyclable solid acid catalysts like NAFION® have been developed. researchgate.netnih.gov These catalysts promote the coupling of alcohols and thiols, offering an environmentally benign alternative to traditional methods. researchgate.netnih.gov

Phase-transfer catalysis (PTC) represents another powerful technique that facilitates the reaction between reactants in immiscible phases (e.g., liquid-liquid or solid-liquid). crdeepjournal.org In the context of synthesizing the target molecule, PTC could be employed for the S-alkylation step. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport the thiolate anion from an aqueous or solid phase into the organic phase containing the ethyl 2-halo-2-methylpropionate substrate, enabling the nucleophilic substitution to occur under mild conditions. nih.govphasetransfer.com PTC is well-established for various alkylation reactions, including the α-alkylation of esters. rsc.orgrsc.org

Table 3: Examples of Heterogeneous Catalysis

| Catalyst System | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| Iron(III) Chloride (FeCl₃) | Thioesterification | Recyclable, solvent-free, room temperature. | tudelft.nl |

| NAFION® Superacid | Dehydrative Thioetherification | Recyclable, metal-free. | researchgate.netnih.gov |

| Phase-Transfer Catalysis (e.g., TBAB) | Nucleophilic Substitution (Alkylation) | Mild conditions, facilitates reaction between phases. | crdeepjournal.orgnih.gov |

Biocatalytic Approaches

The use of biocatalysts, such as enzymes, in chemical synthesis offers a green and highly selective alternative to conventional chemical methods. In the context of producing this compound, research has explored the use of lipases for the esterification of 2-methyl-2-(methylthio)propionic acid with ethanol. Lipases are particularly attractive due to their ability to function in non-aqueous environments, which is advantageous for shifting the reaction equilibrium towards the formation of the ester product.

Studies have demonstrated the feasibility of this approach, often employing immobilized lipases to enhance stability and reusability. For instance, the use of Candida antarctica lipase (B570770) B (CALB) has been investigated, showing promise in catalyzing the reaction with high conversion rates under optimized conditions. The selection of the solvent system is critical in these biocatalytic processes, with non-polar solvents generally favored to minimize enzyme denaturation and improve ester yield.

Optimization of Reaction Conditions and Process Parameters

The successful synthesis of this compound is highly dependent on the fine-tuning of various reaction parameters to maximize yield and purity while minimizing reaction time and energy consumption.

Solvent Selection and Polarity Effects

The choice of solvent plays a pivotal role in influencing reaction kinetics and equilibrium. In the synthesis of this compound, the polarity of the solvent can significantly affect the solubility of reactants and the stability of reaction intermediates. Aprotic solvents of varying polarities are often employed.

Table 1: Effect of Solvent Polarity on Reaction Efficiency

| Solvent | Dielectric Constant (20°C) | General Effect on Esterification |

| Toluene | 2.4 | Often used to facilitate water removal by azeotropic distillation, driving the reaction forward. |

| Heptane | 1.9 | A non-polar solvent that can be effective in lipase-catalyzed reactions. |

| Acetonitrile (B52724) | 37.5 | A polar aprotic solvent that can be suitable for certain synthetic routes. |

The selection is a trade-off between reactant solubility, enzyme activity (in biocatalytic routes), and the ease of product separation and solvent recovery.

Temperature and Pressure Optimization

Temperature is a critical factor that directly influences the rate of reaction. For the esterification of 2-methyl-2-(methylthio)propionic acid, an optimal temperature range is typically sought to achieve a high reaction rate without inducing thermal degradation of the reactants or the desired product. Research indicates that for acid-catalyzed esterification, reactions are often conducted at the reflux temperature of the solvent to maximize the rate.

Pressure is primarily a relevant parameter when it is necessary to control the boiling points of the reactants or to facilitate the removal of volatile byproducts, such as water, to drive the reaction equilibrium towards the product. In many lab-scale syntheses, the reaction is conducted at atmospheric pressure.

Reactant Stoichiometry and Feed Control

The molar ratio of the reactants is a key determinant of the reaction yield. In the synthesis of this compound from 2-methyl-2-(methylthio)propionic acid and ethanol, an excess of ethanol is commonly used. This stoichiometric imbalance shifts the reaction equilibrium in favor of the ester product, in accordance with Le Chatelier's principle. The optimal molar ratio is determined experimentally to balance the cost of excess reactant with the achieved increase in yield.

Controlled addition of one reactant to another, or feed control, can be crucial in managing the reaction exotherm and minimizing the formation of side products, particularly in large-scale industrial production.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles is essential for developing environmentally benign and economically viable synthetic processes for this compound.

Atom Economy and Reaction Efficiency

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. For the direct esterification of 2-methyl-2-(methylthio)propionic acid with ethanol, the reaction is as follows:

C₅H₁₀O₂S + C₂H₆O → C₇H₁₄O₂S + H₂O

The atom economy for this transformation is relatively high, as the only byproduct is water. The calculation is based on the molecular weights of the reactants and the desired product.

Table 2: Atom Economy Calculation

| Compound | Formula | Molecular Weight ( g/mol ) |

| This compound (Product) | C₇H₁₄O₂S | 162.27 |

| 2-methyl-2-(methylthio)propionic acid (Reactant) | C₅H₁₀O₂S | 134.21 |

| Ethanol (Reactant) | C₂H₆O | 46.07 |

Atom Economy = [Molecular Weight of Product / (Sum of Molecular Weights of Reactants)] x 100 Atom Economy = [162.27 / (134.21 + 46.07)] x 100 ≈ 89.9%

Solvent-Free and Reduced-Solvent Synthesis

The elimination or significant reduction of organic solvents is a cornerstone of green chemistry, offering benefits such as decreased pollution, lower costs, and enhanced safety. For the synthesis of thioethers and thioesters, several strategies are being explored that move away from conventional solvent-intensive processes.

One promising approach is the use of phase-transfer catalysis (PTC) . This technique is particularly adept at facilitating reactions between reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). taylorandfrancis.comcrdeepjournal.org A phase-transfer catalyst, often a quaternary ammonium salt, transports a reactant from one phase to another, enabling the reaction to proceed without the need for a co-solvent that dissolves all components. taylorandfrancis.comcrdeepjournal.org This can dramatically reduce the volume of organic solvents required. The synthesis of thioethers can be accomplished using PTC for various reactions, including C, N, O, and S-alkylations. crdeepjournal.org

Moreover, solvent-free reaction conditions represent the ideal in green synthesis. nih.gov Research into the synthesis of thioethers has demonstrated the feasibility of carrying out reactions neat, often with the aid of a solid catalyst. For instance, the direct substitution of alcohols with thiols to form thioethers, a reaction that typically requires a solvent, has been successfully achieved under solvent-free conditions using solid acid catalysts. nih.gov This method is highly attractive as the only by-product is water. nih.gov

Another advanced technique involves thiol-ene/yne radical reactions . These reactions are known for their high efficiency and can often be conducted with minimal or no solvent. acsgcipr.org Thiol-ene polymerization, a related process, is highlighted for its mild reaction conditions and absence of harmful by-products. researchgate.net

The table below outlines potential solvent-reduced or solvent-free conditions applicable to the synthesis of thioether esters.

| Methodology | Catalyst/Conditions | Solvent | Advantages |

| Phase-Transfer Catalysis (PTC) | Quaternary ammonium or phosphonium (B103445) salts (e.g., Aliquat 336) tandfonline.com | Biphasic system (e.g., water/organic) or solid-liquid | Reduced organic solvent volume, milder reaction conditions. crdeepjournal.org |

| Solid-Acid Catalysis | Amorphous silica-alumina nih.gov | Solvent-free | High yields, elimination of solvent waste, water as the only by-product. nih.gov |

| Thiol-Ene Reaction | UV initiation or thermal | Often solvent-free or in minimal solvent | High atom economy, mild conditions, minimal by-products. acsgcipr.orgresearchgate.net |

Waste Minimization and By-product Management

Effective waste minimization and by-product management are critical for the economic and environmental viability of any chemical synthesis. In the context of producing this compound, this involves careful selection of reagents and reaction pathways to reduce the generation of unwanted substances and to find value in any by-products that are formed.

A key strategy for waste minimization is the move from stoichiometric reagents to catalytic methods . Traditional thioether syntheses, such as those involving alkyl halides and a base, generate stoichiometric amounts of salt by-products. nih.gov By contrast, catalytic approaches, like the direct coupling of thiols and alcohols, produce only water. nih.gov The use of heterogeneous catalysts further simplifies the process, as the catalyst can be easily recovered and reused, preventing its entry into waste streams. nih.gov

The management of by-products is another important consideration. In reactions where by-products are unavoidable, strategies for their separation and potential valorization are necessary. For example, in reactions that may produce disulfides as a side product from the oxidation of thiols, conditions can be optimized to minimize their formation. organic-chemistry.org

The following table summarizes key strategies for waste minimization and by-product management in thioether synthesis.

| Strategy | Description | Key Benefits |

| Catalytic Synthesis | Utilizing catalytic amounts of a substance (e.g., solid acid, phase-transfer catalyst) to facilitate the reaction, instead of stoichiometric reagents. crdeepjournal.orgnih.gov | Reduces inorganic salt waste, allows for catalyst recycling, increases atom economy. nih.gov |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. The direct coupling of a thiol with an alcohol is a prime example. nih.gov | Minimizes waste at the source, leading to more efficient and sustainable processes. |

| In-situ Reactant Generation | Generating the reactive species, such as a thiolate anion, in the reaction mixture as it is needed. acsgcipr.org | Avoids the handling and potential degradation of unstable reagents, can improve selectivity. |

| By-product Valorization | Finding applications for or converting by-products into useful materials. While specific to each process, this can turn a waste stream into a revenue stream. | Reduces disposal costs, improves overall process sustainability. |

By adopting these advanced synthetic methodologies, the production of this compound can be aligned with the principles of green chemistry, leading to more sustainable and efficient manufacturing processes.

Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of Ester Hydrolysis and Transesterification

The ester group in ethyl 2-methyl-2-(methylthio)propionate is susceptible to nucleophilic attack, leading to hydrolysis or transesterification. These reactions can be catalyzed by either acid or base.

Ester Hydrolysis: Under basic conditions, hydrolysis, often termed saponification, proceeds via a two-step nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated, yielding a carboxylate salt, which is then protonated in a separate workup step to form the carboxylic acid.

Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, ethanol (B145695) is eliminated as the leaving group, and the catalyst is regenerated, resulting in the formation of 2-methyl-2-(methylthio)propanoic acid.

Transesterification: Transesterification involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol. masterorganicchemistry.com Similar to hydrolysis, this process can be catalyzed by both acids and bases. masterorganicchemistry.com

In a base-catalyzed transesterification, an alkoxide nucleophile (e.g., methoxide) attacks the carbonyl carbon. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, leading to the displacement of the original alkoxy group (ethoxide). masterorganicchemistry.com The reaction is typically driven to completion by using the new alcohol as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism analogous to acid-catalyzed hydrolysis, often described by the PADPED pattern (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com The reaction is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol. masterorganicchemistry.com To favor the formation of the desired ester, the alcohol reactant is generally used in large excess. masterorganicchemistry.comresearchgate.net

Table 1: Conditions for Ester Hydrolysis and Transesterification

| Reaction | Catalyst | Nucleophile | Key Steps |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | Base (e.g., NaOH) | OH⁻ | Nucleophilic addition, elimination of alkoxide |

| Acid-Catalyzed Hydrolysis | Acid (e.g., H₂SO₄) | H₂O | Protonation, nucleophilic attack, elimination of alcohol |

| Base-Catalyzed Transesterification | Base (e.g., NaOR') | R'OH | Nucleophilic addition of alkoxide, elimination of original alkoxide masterorganicchemistry.com |

| Acid-Catalyzed Transesterification | Acid (e.g., H₂SO₄) | R'OH | Protonation, nucleophilic attack by new alcohol, elimination of original alcohol masterorganicchemistry.com |

Oxidation Pathways of the Thioether Moiety

The sulfur atom in the thioether group of this compound is readily oxidized to form sulfoxides and subsequently sulfones. masterorganicchemistry.com The selectivity of these oxidation reactions is highly dependent on the choice of oxidizing agent and the reaction conditions. beilstein-journals.org

Formation of Sulfoxides and Sulfones

The oxidation of the thioether proceeds in a stepwise manner. The first oxidation step converts the thioether to a sulfoxide (B87167). With a stronger oxidizing agent or more forcing conditions, the sulfoxide can be further oxidized to a sulfone. masterorganicchemistry.combeilstein-journals.org The sulfur atom in sulfones is in its highest oxidation state and is generally resistant to further oxidation under typical conditions.

Thioether to Sulfoxide: Thioether + [O] → Sulfoxide

Sulfoxide to Sulfone: Sulfoxide + [O] → Sulfone

This stepwise oxidation allows for the selective synthesis of either the sulfoxide or the sulfone by carefully controlling the reaction.

Role of Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents can be employed for the oxidation of thioethers. nih.gov The outcome of the reaction is dictated by the reactivity of the oxidant and the stoichiometry used.

Hydrogen Peroxide (H₂O₂): This is a common and environmentally friendly oxidant. nih.govresearchgate.net In the presence of certain catalysts or in solvents like acetic acid, H₂O₂ can selectively oxidize thioethers to sulfoxides. beilstein-journals.orgnih.gov Using an excess of H₂O₂ and higher temperatures typically leads to the formation of the sulfone. beilstein-journals.orgorganic-chemistry.org

Peroxyacids (e.g., m-CPBA): Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective reagent for thioether oxidation. masterorganicchemistry.com The use of one equivalent of m-CPBA at low temperatures generally yields the sulfoxide, while two or more equivalents will produce the sulfone.

Ozone (O₃): Ozone is a powerful oxidizing agent that can also be used to oxidize thioethers to sulfoxides and sulfones. masterorganicchemistry.com

Other Reagents: Other reagents like sodium periodate (B1199274) (NaIO₄) and potassium permanganate (B83412) (KMnO₄) can also effect this transformation. organic-chemistry.org Transition-metal catalysts are often used to achieve higher selectivity and efficiency. nih.gov For instance, catalysts based on tungsten or rhodium have been shown to be effective. organic-chemistry.orgorganic-chemistry.org

Table 2: Oxidizing Agents for Thioether Oxidation

| Oxidizing Agent | Typical Product (with controlled stoichiometry) | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Sulfoxide or Sulfone | Selective for sulfoxide with 1 equivalent; excess H₂O₂ and heat yield sulfone. beilstein-journals.orgnih.gov |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | 1 equivalent gives sulfoxide; ≥2 equivalents give sulfone. masterorganicchemistry.com |

| Urea-Hydrogen Peroxide | Sulfoxide or Sulfone | Can be highly selective for sulfoxides in the presence of catalysts or for sulfones with specific activators. organic-chemistry.orgorganic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically leads to the sulfone. organic-chemistry.org |

| Selectfluor | Sulfoxide or Sulfone | Can provide sulfoxides or sulfones with nearly quantitative yields using water as the oxygen source. organic-chemistry.org |

Cleavage and Rearrangement Reactions

The carbon-sulfur (C-S) bond in the thioether moiety can be cleaved under specific chemical, photochemical, or thermal conditions.

Carbon-Sulfur Bond Cleavage Mechanisms

Cleavage of the C-S bond in thioethers can be induced by various methods, often involving radical or ionic intermediates.

Photochemical Cleavage: Ultraviolet (UV) light can promote the cleavage of C-S bonds. rsc.orgrsc.org Excitation to an electronic excited state can lead to the homolytic cleavage of the C-S bond, generating carbon-centered and sulfur-centered radicals. rsc.orgrsc.org Studies on simple thioethers have shown that this fragmentation can occur on an ultrafast timescale. rsc.org

Chemical Cleavage: Reagents such as N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) can mediate the selective cleavage of C(sp³)–S bonds. organic-chemistry.org The mechanism is proposed to involve the formation of a halosulfonium intermediate, which then undergoes nucleophilic attack or fragmentation to break the C-S bond. organic-chemistry.org

Electrochemical Cleavage: Electrochemical methods can also be used to selectively activate and cleave C(sp³)–S bonds. researchgate.net These methods are often performed under mild, catalyst-free conditions and can proceed via radical-mediated pathways. researchgate.net

Table 3: Methods for Carbon-Sulfur Bond Cleavage in Thioethers

| Method | Reagent/Condition | Intermediate/Mechanism |

|---|---|---|

| Photochemical | UV light (e.g., 200 nm) | Radical species via homolytic cleavage. rsc.orgrsc.org |

| Chemical | N-bromosuccinimide (NBS) | Bromosulfonium intermediate. organic-chemistry.org |

| Chemical | N-fluorobenzenesulfonimide (NFSI) | Fluorosulfonium intermediate. organic-chemistry.org |

| Electrochemical | Electrochemical cell | Radical-mediated pathway. researchgate.net |

Thermal Degradation Pathways

When subjected to high temperatures, this compound is expected to undergo thermal degradation. While specific studies on this molecule are not prevalent, the degradation pathways can be inferred from studies on similar sulfur-containing compounds, such as methyl ethyl sulfide (B99878). cmjpublishers.com

The initial step in the thermal degradation is likely the homolytic cleavage of the weakest bonds. In this case, the C-S bonds are prime candidates for initial fragmentation. This would lead to the formation of various radical species.

Initial C-S Bond Cleavage:

CH₃CH₂O(C=O)C(CH₃)₂-SCH₃ → CH₃CH₂O(C=O)C(CH₃)₂• + •SCH₃

CH₃CH₂O(C=O)C(CH₃)₂-SCH₃ → •C(CH₃)₂C(O)OCH₂CH₃ + CH₃S•

Subsequent Reactions: These initial radical fragments can then undergo a cascade of subsequent reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of smaller, more stable volatile products. Potential products could include carbon dioxide, carbonyl sulfide, various hydrocarbons, and other sulfur-containing compounds. Studies on the oxidation of methyl ethyl sulfide at high temperatures have shown the formation of products like ethylene (B1197577) and thioformaldehyde. cmjpublishers.com

Derivatization Reactions for Novel Compounds

Synthesis of Sulfur-Containing Heterocycles

There is no specific information available in the reviewed scientific literature on the use of this compound as a precursor for the synthesis of sulfur-containing heterocycles.

Functionalization at the Ester or Alkyl Groups

While the functionalization of esters and alkyl groups are general classes of reactions in organic chemistry, specific studies detailing these transformations for this compound are not found in the public domain.

Reactivity Towards Various Reagents (e.g., Friedel-Crafts)

The reactivity of this compound in Friedel-Crafts reactions has not been specifically documented in the available scientific literature. General principles of Friedel-Crafts reactions suggest that the thioether group could potentially interact with Lewis acids, but no specific examples or research findings involving this compound have been reported.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Separation and Purity Assessment

Chromatography is fundamental to isolating ethyl 2-methyl-2-(methylthio)propionate and evaluating its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools employed for this purpose, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a robust technique for the analysis of this compound. A common approach involves reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity. sielc.com A typical HPLC method utilizes a C18 or a specialized column like Newcrom R1 with a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN) and water, acidified with an agent like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is typically substituted with formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1, C18 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water | sielc.com |

| Modifier | Phosphoric Acid or Formic Acid (for MS) | sielc.com |

| Mode | Reversed-Phase (RP) | sielc.com |

| Detector | UV, MS | acs.orgnih.gov |

This table presents a generalized set of parameters. Specific conditions such as gradient elution, flow rate, and column dimensions are optimized based on the specific analytical requirements.

Gas Chromatography (GC) with Advanced Detection

Gas chromatography is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and separated as it travels through a capillary column. The choice of detector is critical; a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) offers definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern. nih.gov GC-MS is a particularly powerful combination, providing both retention time data and mass spectral information for unambiguous compound identification. researchgate.net

Table 2: Typical Gas Chromatography Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5ms) | researchgate.net |

| Carrier Gas | Helium or Hydrogen | researchgate.net |

| Injection Mode | Split/Splitless | |

| Detector | Mass Spectrometry (MS), Flame Ionization (FID) | nih.govresearchgate.net |

| Oven Program | Temperature gradient optimized for separation | |

Specific parameters are method-dependent and optimized for the desired separation and sensitivity.

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and operating at higher pressures than conventional HPLC. nih.gov This results in substantially faster analysis times, improved resolution, and enhanced sensitivity. sielc.comnih.gov For this compound, UPLC methods can be developed by adapting existing HPLC conditions to the UPLC format, often using columns with 3 µm particles or smaller for rapid applications. sielc.com The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and selective platform for quantitative analysis, crucial for detecting trace levels of the compound. nih.gov

Structural Elucidation via Advanced Spectroscopic Methods

Spectroscopic techniques are essential for the definitive structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone technique for molecular structure elucidation.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the two equivalent methyl groups attached to the quaternary carbon, and the methyl group of the methylthio moiety. chemicalbook.com

¹³C NMR provides information about the carbon skeleton of the molecule. The spectrum for this compound would display signals corresponding to the carbonyl carbon of the ester, the quaternary carbon, the carbons of the ethyl group, the two equivalent methyl carbons, and the methylthio carbon. researchgate.net

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further confirm the structure by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Ester -O-CH₂-CH₃ | ~4.1 (quartet) | ~61 |

| Ester -O-CH₂-CH₃ | ~1.2 (triplet) | ~14 |

| Quaternary C-(CH₃)₂ | ~1.5 (singlet) | ~25 |

| Thioether -S-CH₃ | ~2.1 (singlet) | ~15 |

| Quaternary C-(CH₃)₂ | - | ~55 |

| Ester C=O | - | ~174 |

Note: These are approximate chemical shift values and can vary depending on the solvent and instrument frequency. Data is inferred from typical values for similar functional groups. chemicalbook.comresearchgate.net

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation of a molecule upon ionization. For this compound (Molecular Weight: 162.25 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 162. nih.govscbt.com The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and rearrangements like the McLafferty rearrangement. libretexts.org

Key fragmentation pathways under Electron Ionization (EI) would likely involve:

Cleavage of the C-S bond.

Loss of the ethoxy group (-OCH₂CH₃), resulting in a fragment at m/z 117.

Loss of the ethyl group (-CH₂CH₃), resulting in a fragment at m/z 133.

Cleavage alpha to the carbonyl group, leading to the loss of the carboethoxy group (-COOCH₂CH₃), resulting in a fragment at m/z 73.

Table 4: Major Expected Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 162 | [C₇H₁₄O₂S]⁺˙ (Molecular Ion) | - |

| 133 | [M - C₂H₅]⁺ | Ethyl radical |

| 117 | [M - OC₂H₅]⁺ | Ethoxy radical |

| 89 | [M - COOC₂H₅]⁺ | Carboethoxy radical |

| 73 | [C(CH₃)₂SCH₃]⁺ | COOC₂H₅ radical |

This table outlines plausible fragmentation patterns based on general principles of mass spectrometry for esters and thioethers. libretexts.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. While a specific, publicly available, peer-reviewed IR or Raman spectrum for this compound is not readily found, the expected characteristic vibrational frequencies can be predicted based on the known absorptions of its constituent functional groups: the ester, thioether, and alkyl moieties.

A study on S-methyl thioacetate (B1230152) provides insight into the vibrational characteristics of the thioester group. nih.gov The carbonyl (C=O) stretching frequency in thioesters is found to be very similar to that in ketones. nih.gov Furthermore, the C(O)-S bond in thioesters does not exhibit significant double-bond character. nih.gov

Resonance Raman spectroscopy has been employed to study thioester-linked chromophores, demonstrating its utility in probing the electronic and structural properties of such systems. acs.orgacs.org For instance, it was used to provide evidence that the thioester-linked 4-hydroxycinnamyl chromophore in photoactive yellow protein is deprotonated. acs.orgacs.org

The following table outlines the expected IR and Raman active vibrational modes for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| Carbonyl (C=O) | Stretching | 1740-1720 | Strong IR absorption |

| Ester (C-O) | Stretching | 1250-1000 | Strong IR absorption |

| Thioether (C-S) | Stretching | 700-600 | Weak to moderate IR and Raman |

| Alkyl (C-H) | Stretching | 3000-2850 | Strong IR and Raman |

| Alkyl (C-H) | Bending | 1470-1370 | Moderate IR |

This table is generated based on standard functional group absorption regions and data from related compounds. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govrigaku.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties. nih.govrigaku.com The process involves growing a single, high-quality crystal of the substance, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to construct a model of the electron density, and from that, the complete molecular structure. rigaku.com

A search of publicly available crystallographic databases did not yield a determined crystal structure for this compound. The ability to obtain a crystal structure is contingent upon the successful growth of a suitable single crystal, which can be a challenging and rate-limiting step. nih.gov

Should a crystal structure be determined in the future, it would provide invaluable insights into:

Conformation: The preferred three-dimensional arrangement of the ethyl ester and methylthio groups around the quaternary carbon center.

Intermolecular Interactions: The nature and geometry of any weak interactions, such as van der Waals forces or C-H···O and C-H···S hydrogen bonds, which govern the packing of molecules in the crystal lattice.

Polymorphism: The potential for the compound to exist in different crystalline forms (polymorphs), which could have different physical properties.

Studies on other small organic molecules containing sulfur have revealed details about their solid-state conformations and intermolecular interactions, such as the pyramidal geometry at the sulfur atom in sulfoxides and the influence of substituents on crystal packing. bruceryandontexist.netmdpi.comresearchgate.net

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. They offer both high-resolution separation and definitive identification of individual components.

GC-MS and GC-IR for Product Identification and Degradation Studies

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for ionization and detection. The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.

While a specific, published mass spectrum for the degradation products of this compound was not found, the expected fragmentation patterns can be inferred from the behavior of similar esters and thioethers. For esters, fragmentation often involves cleavage adjacent to the carbonyl group. libretexts.org The fragmentation of thioesters under mass spectrometry can involve characteristic neutral losses, such as the loss of an ethanethiol (B150549) group in some peptide thioesters. nih.gov

The analysis of sulfur-containing compounds by GC-MS can be challenging due to their low concentrations in some samples and potential for co-elution with other matrix components. ingenieria-analitica.com The use of a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD), in parallel with a mass spectrometer can greatly aid in the identification of sulfur-containing peaks in a complex chromatogram. ingenieria-analitica.comshimadzu.com

Gas chromatography-infrared spectroscopy (GC-IR) provides complementary information by generating an infrared spectrum for each separated component as it elutes from the GC column. This allows for the identification of functional groups and can help to distinguish between isomers that may have similar mass spectra. The combination of GC-MS and GC-IR has been used to postulate degradation mechanisms for other propionate (B1217596) esters.

LC-MS for Trace Analysis and Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of compounds, particularly those that are not sufficiently volatile or stable for GC analysis. It is especially well-suited for trace analysis and the identification of metabolites in complex biological matrices.

A reverse-phase high-performance liquid chromatography (HPLC) method has been developed for the analysis of this compound. This method is compatible with mass spectrometry and is suitable for pharmacokinetic studies, which involve the tracking of a compound and its metabolites in a biological system. nih.gov The use of LC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity, making it a valuable tool for metabolite identification and quantification. acs.orgnih.gov

The analysis of thiols and other sulfur-containing compounds by LC-MS often requires specific strategies to enhance detection and stability. Derivatization of thiols prior to LC-MS analysis is a common approach to improve chromatographic retention and ionization efficiency. nih.govnih.govoup.com For instance, monobromobimane (B13751) has been used as a derivatizing agent for the sensitive determination of various biological thiols by LC-MS/MS. nih.gov

In the context of metabolite profiling, LC-MS-based methods are used to identify and quantify changes in the levels of endogenous metabolites in response to external stimuli, such as exposure to a foreign compound. acs.org If this compound were to undergo metabolism, potential biotransformations could include oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, or hydrolysis of the ester linkage. LC-MS/MS would be the ideal technique to separate and identify these potential metabolites from the parent compound and the complex biological matrix. researchgate.netfgcu.edu The development of such methods would involve optimizing the chromatographic separation, the mass spectrometric conditions (such as the ionization mode and collision energy), and potentially solid-phase extraction (SPE) for sample clean-up and concentration. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods, based on the principles of quantum mechanics, can model the behavior of electrons and nuclei to determine molecular energies, geometries, and a host of other properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly valuable for predicting the distribution of electrons and identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack. While specific DFT studies on Ethyl 2-methyl-2-(methylthio)propionate are not extensively available in public literature, the methodology is well-established for similar organosulfur compounds. chemaxon.comresearchgate.net

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be determined. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Reactivity descriptors derived from DFT, such as Fukui functions and global reactivity descriptors (e.g., chemical potential, hardness, and electrophilicity), can pinpoint the most reactive sites within the molecule. For this compound, the sulfur atom, with its lone pairs of electrons, and the carbonyl group are expected to be key reactive centers.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 1.9 D |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, though they are computationally more demanding than DFT.

These high-accuracy calculations are often used to benchmark the results from less computationally expensive methods like DFT. For this compound, ab initio calculations could be employed to obtain precise values for its heat of formation and to explore the potential energy surface for various chemical reactions. Studies on similar esters and thioesters have demonstrated the utility of methods like MP2 for conformational analysis and determining rotational barriers. figshare.comresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions and interactions over time.

This compound possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the conformational landscape of the molecule to identify the most stable conformers and the energy barriers between them. Conformational studies on related thioether and ester compounds have shown that the interplay of steric and electronic effects governs the preferred molecular shapes. mdpi.commdpi.com

The behavior of this compound in solution is of significant interest. MD simulations can model the interactions between the solute molecule and a solvent of choice, providing insights into solvation energies, diffusion rates, and the local solvent structure around the molecule. This is particularly relevant for understanding its behavior in various chemical environments. The interactions of similar ester compounds with membranes have been investigated using MD simulations, revealing how these molecules orient themselves and permeate through lipid bilayers. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the underlying molecular vibrations and electronic transitions.

DFT is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. chemaxon.comresearchgate.netnih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical NMR spectra that can be compared with experimental data. This synergy between theory and experiment is a powerful approach for structure elucidation. nih.gov Similarly, the calculation of vibrational frequencies using DFT can assist in the interpretation of Infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to the observed spectral bands.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling allows for the in-silico exploration of chemical reactions, providing insights into mechanisms that can be difficult to study experimentally. This involves mapping the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, modeling could explore reactions like hydrolysis, oxidation, or elimination. Such studies typically involve locating the transition state (TS) structure for a proposed elementary step. A TS is a first-order saddle point on the PES, and its structure provides a snapshot of the bond-forming and bond-breaking processes. researchgate.net Vibrational analysis of the TS must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net Following the path of this coordinate downhill in both directions, via an Intrinsic Reaction Coordinate (IRC) calculation, confirms that the TS correctly connects the intended reactants and products. researchgate.net

Once the stationary points (reactants, products, TS) on the potential energy surface have been characterized, key thermochemical and kinetic parameters can be determined. The electronic energies obtained from DFT calculations, combined with vibrational frequency data, allow for the calculation of thermodynamic quantities like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction.

Kinetic parameters are derived from the energy barrier of the reaction (the difference in energy between the transition state and the reactants). Using theories like Transition State Theory (TST) or more advanced methods like Canonical Variational Transition State Theory (CVT) combined with Small Curvature Tunneling (SCT) corrections, one can calculate the rate coefficient (k) as a function of temperature. researchgate.net These calculations can yield the Arrhenius parameters (pre-exponential factor A and activation energy Ea), which describe the temperature dependence of the reaction rate. researchgate.net Such studies have been performed on related esters to understand their atmospheric degradation. researchgate.net

Computational modeling is instrumental in elucidating the plausible degradation pathways for a molecule. For this compound, several degradation routes can be computationally investigated, stemming from its two key functional groups: the thioether and the ester.

Oxidation at Sulfur: The thioether group is susceptible to oxidation by reactive oxygen species (ROS). A computational study could model the reaction with an oxidant like hydrogen peroxide. This would likely proceed via a two-electron oxidation mechanism, adding an oxygen atom to the sulfur to form the corresponding sulfoxide (B87167), Ethyl 2-methyl-2-(methylsulfinyl)propionate. This process is a key detoxification pathway for sulfur-containing compounds in biological systems. mdpi.com Further oxidation could lead to the sulfone.

Ester Hydrolysis: The ester group can undergo hydrolysis under acidic or alkaline conditions. Modeling this reaction would involve locating the transition state for the nucleophilic attack of water or a hydroxide (B78521) ion at the carbonyl carbon. The generally accepted mechanism for thioesters proceeds through a tetrahedral intermediate. researchgate.nettandfonline.com

Thiol-Thioester Exchange: In the presence of other thiols (R'-SH), the thioester can undergo a thiol-thioester exchange reaction. This is a key reaction in dynamic covalent chemistry and has been studied in the degradation of thioester-containing polymers. acs.orgresearchgate.net The reaction proceeds via the nucleophilic attack of a thiolate anion (R'-S⁻) on the ester's carbonyl carbon. acs.org

Radical-Initiated Degradation: In atmospheric or certain biological contexts, degradation can be initiated by radicals like the hydroxyl radical (•OH). The reaction would likely proceed via hydrogen atom abstraction from one of the C-H bonds, with the site of abstraction determined by the lowest activation energy barrier. Computational studies on other esters have shown that H-abstraction is a key initial step in their atmospheric photo-oxidation. researchgate.net

Research Applications and Derivatization in Organic Synthesis

Role as a Building Block in Complex Molecular Synthesis

The presence of a sulfur atom and an ester functional group makes ethyl 2-methyl-2-(methylthio)propionate a valuable precursor in multi-step synthetic pathways. Chemical companies that produce this compound often cater to the pharmaceutical and material science sectors, indicating its utility as a starting material for more complex molecules. thegoodscentscompany.com

While direct synthesis of specific, named biologically active compounds using this compound as a key starting material is not extensively documented in publicly available literature, its structural motifs are found in various bioactive molecules. The core structure, a substituted propionate (B1217596) with a thioether linkage, is a feature in compounds explored in pharmaceutical research. Companies with expertise in sulfur and heterocyclic chemistries often list this compound among their intermediates, suggesting its role in the synthesis of proprietary or developmental drug candidates. thegoodscentscompany.com The synthesis of various heterocyclic compounds, which are pivotal in medicinal chemistry, often involves thioether intermediates. For instance, the reaction of related mercapto-containing compounds to form thiophene (B33073) derivatives, a class of heterocycles with broad pharmacological activities, highlights the potential synthetic pathways where this compound could be employed. researchgate.net

The application of this compound as a direct precursor for advanced materials is an area of potential rather than established use. However, the broader class of sulfur-containing compounds is of significant interest in material science. The presence of the methylthio group allows for potential polymerization or incorporation into polymer backbones, which could impart unique properties such as high refractive indices or specific thermal characteristics. While specific polymers derived from this exact monomer are not detailed in current research, the general field of sulfur-containing polymers is an active area of investigation for creating novel materials.

Derivatization for Enhanced Reactivity or Selectivity

The chemical structure of this compound allows for several derivatization strategies to modify its reactivity and introduce new functionalities.

Currently, there is no available research to indicate that this compound is used in chiral synthesis. The molecule itself is achiral and does not possess any stereocenters.

The thioether group in this compound is relatively stable. In complex syntheses, it might be necessary to protect other functional groups within a molecule while the thioether remains intact. Should the need arise to modify the sulfur atom, for example, through oxidation to a sulfoxide (B87167) or sulfone, the ester group might require protection. Standard protecting groups for esters, such as conversion to a different alkyl ester or a silyl (B83357) ester, could be employed and subsequently removed under specific acidic or basic conditions.

Applications in Flavor and Fragrance Chemistry Research

The most well-documented application of this compound is in the field of flavor and fragrance chemistry. thegoodscentscompany.com It is recognized for imparting specific organoleptic qualities to food and fragrance products.

This compound is primarily utilized in the creation of fruit flavors, with a particular emphasis on pineapple and berry profiles. thegoodscentscompany.com Its odor is described as green, minty, sulfurous, and fruity. thegoodscentscompany.com In dilution, it can provide a green tropical fruit aroma and a tropical taste. thegoodscentscompany.com A patent related to thiol-containing fragrance and flavor materials highlights the value of similar sulfur-containing esters in generating a range of desirable notes, from tropical and berry to creamy and vegetable characteristics. google.com

Investigation of Odor Activity Values (OAVs) and Aroma Profiles

This compound is a sulfur-containing ester recognized for its distinct aromatic characteristics. Its aroma profile is complex, often described with a combination of notes. At a concentration of 0.10% in propylene (B89431) glycol, it is characterized as having a green, minty, sulfurous, fruity, and ethereal odor. thegoodscentscompany.com Another description notes a sulfurous quality that becomes a green, tropical fruit aroma upon dilution. thegoodscentscompany.com This has led to its primary application as a flavoring agent in fruit-flavored products, particularly those with pineapple and berry profiles. thegoodscentscompany.com

Table 1: Aroma Profile of this compound

| Description | Condition |

|---|---|

| Green, minty, sulfurous, fruity, ethereal | at 0.10 % in propylene glycol |

| Sulphurous; green tropical fruit | in dilution |

| Tropical | Flavor |

Data sourced from The Good Scents Company. thegoodscentscompany.com

Application in Food Matrix Analysis

The analysis of volatile compounds like this compound within a food matrix is essential for quality control, authenticity assessment, and understanding flavor profiles. Various analytical techniques are employed for this purpose, with chromatography being the most prominent.

A specific method for the analysis of this compound utilizes reverse phase (RP) High-Performance Liquid Chromatography (HPLC). sielc.com This method is scalable and can be adapted for different applications, including the isolation of impurities for preparative separation and for pharmacokinetic studies. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com While this analytical method has been established, published research studies detailing the identification and quantification of this compound in specific natural food matrices were not found.

Table 2: Analytical Method for this compound

| Technique | Column | Mobile Phase Components |

|---|---|---|

| Reverse Phase HPLC | Newcrom R1 | Acetonitrile (B52724) (MeCN), Water, Phosphoric Acid |

Data sourced from SIELC Technologies. sielc.com

Biological and Biochemical Studies

Biogenesis and Metabolic Pathways in Biological Systems

The biogenesis and metabolic fate of ethyl 2-methyl-2-(methylthio)propionate within biological systems are not extensively documented in scientific literature. However, an understanding of related biochemical pathways involving sulfur-containing amino acids and microbial metabolism can provide a theoretical framework for its potential formation and transformation.

Involvement in Amino Acid Degradation Pathways (e.g., Strecker Degradation)

The Strecker degradation is a significant reaction in food chemistry, involving the reaction of an α-amino acid with a dicarbonyl compound to produce an aldehyde, ammonia, and carbon dioxide. researchgate.net This pathway is a major source of many flavor compounds. When sulfur-containing amino acids like methionine and cysteine undergo this degradation, they can give rise to a variety of volatile sulfur compounds (VSCs) that are crucial to the aroma of many foods. researchgate.netnih.gov

The degradation of methionine, for instance, can lead to the formation of methional, which is a key precursor to other sulfur compounds like methanethiol (B179389) and dimethyl disulfide. nih.govnasa.gov While the Strecker degradation of sulfur-containing amino acids is a well-established source of VSCs, there is currently no direct scientific evidence to suggest that this compound is a specific product of this pathway. The formation of its core structure, a 2-methyl-2-(methylthio)propanoic acid moiety, from common amino acids via Strecker degradation has not been reported. Further research is required to elucidate any potential link between amino acid degradation and the biogenesis of this specific ester.

Biotransformation by Microbial or Enzymatic Systems

Microorganisms, particularly bacteria and yeasts, play a crucial role in the transformation of various organic compounds, including those containing sulfur. wikipedia.org The metabolism of sulfur compounds by microbes is a key process in many environments and food systems. For example, bacteria are known to metabolize methanethiol and are involved in the transformation of dimethyl sulfoxide (B87167). wikipedia.org Some microorganisms can utilize thiophen-2-carboxylate as a sole source of carbon, energy, and sulfur. nih.gov

The enzymatic synthesis of sulfur-containing esters is also a known biochemical process. nih.gov These reactions can be catalyzed by various enzymes, leading to a diverse array of flavor-active compounds. While these general principles of microbial and enzymatic transformation of sulfur compounds are well-established, specific studies on the biotransformation of this compound by microbial or enzymatic systems are lacking in the available scientific literature. It is plausible that microorganisms possessing certain esterase or thioether-metabolizing enzymes could potentially modify this compound, but dedicated research is needed to confirm this.

Role in Volatile Sulfur Compound (VSC) Formation and Perception

Volatile sulfur compounds are a critical class of flavor molecules known for their low odor thresholds and significant impact on the aroma of various foods and beverages. nih.govacs.org

Contribution to Flavor Profiles in Natural Products (e.g., fruits, wine)

This compound is recognized for its contribution to fruit flavors, particularly those of pineapple and berries. thegoodscentscompany.com Its organoleptic properties are described as sulfurous with a green, tropical fruit character when diluted. thegoodscentscompany.com

Organoleptic Profile of this compound

| Attribute | Description |

|---|---|

| Odor Type | Green, Minty, Sulfurous, Fruity, Ethereal |

| Taste Description | Tropical |

Source: The Good Scents Company. thegoodscentscompany.com

Despite its use as a flavoring agent, there is conflicting information regarding its natural occurrence. While it is used to create fruit flavor profiles, some sources indicate that this compound is not found in nature. thegoodscentscompany.comthegoodscentscompany.com In the context of wine, esters are significant contributors to the fruity aromas, often formed from the degradation of amino acids by yeast. ucdavis.edu However, specific identification and quantification of this compound in fruits or wine have not been detailed in the available research. The formation of volatile compounds in fruit wine is a complex process influenced by many factors, including the fruit itself and the fermentation process. nih.gov

Studies on Flavor Compound Interactions

The perception of flavor is a complex phenomenon that involves the interaction of numerous volatile compounds with each other and with non-volatile components in the food matrix, such as proteins. tandfonline.comresearchgate.net Proteins can bind flavor compounds, which can alter their volatility and, consequently, the perceived aroma. researchgate.netfao.org

Interaction with Biological Macromolecules (Non-Toxicological Focus)

The interaction of small molecules with biological macromolecules is a fundamental process in biochemistry. nih.gov These interactions, which are often non-covalent, are critical for maintaining the structure of large molecules like proteins and nucleic acids and are involved in numerous biological processes. nih.govrsc.orgwikipedia.org

Flavor compounds, as small molecules, can bind to proteins, potentially affecting the protein's structure and function. diamond.ac.uk These interactions are typically reversible and can involve hydrophobic interactions, hydrogen bonds, and van der Waals forces. researchgate.netnih.gov The binding of flavor compounds to proteins is a key aspect of taste and smell perception, as it governs the interaction with flavor receptors. diamond.ac.uk

While the general principles of non-covalent interactions between small molecules and macromolecules are well-established, and studies exist on the interaction of other sulfur-containing flavor compounds with proteins researchgate.net, there is a lack of specific research on the non-toxicological interaction of this compound with biological macromolecules. Further investigation is needed to understand how this specific compound might interact with proteins or other macromolecules and what the functional consequences of such interactions might be.

Binding Studies with Proteins or Enzymes (if acting as a ligand or inhibitor without toxicity implications)

There is currently no available scientific literature detailing any binding studies of this compound with specific proteins or enzymes. Research into its potential role as a ligand or inhibitor has not been published in the accessible scientific databases.

Substrate Specificity in Enzymatic Reactions

No studies have been identified that investigate this compound as a substrate in enzymatic reactions. Consequently, there is no data on its specificity for any particular enzyme.

Environmental Fate and Degradation Studies

Photodegradation Pathways and Kinetics

Photodegradation is a process where chemical compounds are broken down by light. For organic molecules, this often involves direct absorption of UV radiation or indirect reactions with photochemically generated species.

UV-Initiated Degradation Mechanisms

Influence of Photosensitizers

Photosensitizers are substances that can absorb light and transfer the energy to other molecules, initiating their degradation. In the context of environmental photodegradation, natural photosensitizers like humic acids can play a role. Homogeneous photocatalytic oxidation of thioethers can be achieved using various organic photosensitizers. rsc.org These reactions often proceed via triplet energy photosensitization or electron transfer pathways. rsc.org However, no studies specifically investigating the influence of photosensitizers on the photodegradation of Ethyl 2-methyl-2-(methylthio)propionate were found.

Microbial Degradation and Bioremediation Potential

The breakdown of chemical substances by microorganisms is a critical process in determining their environmental persistence.

Assessment of Biodegradability in Environmental Matrices

There is a lack of specific data on the biodegradability of this compound in environmental matrices such as soil and water. However, studies on related compounds offer some insights. For instance, research on mercaptocarboxylic acids and their esters has shown that these compounds can be readily biodegradable or at least biodegradable to a significant extent. nih.govresearchgate.net The biodegradation of esters often begins with hydrolysis to the corresponding carboxylic acid and alcohol. nih.govnih.gov Studies on phthalate (B1215562) esters, for example, show that their degradation proceeds via the action of esterases. nih.gov The propionate (B1217596) moiety itself is a known intermediate in anaerobic digestion processes and can be degraded by syntrophic bacteria. researchgate.netnih.gov

Role of Microbial Communities in Transformation